Product packaging for 3Alpha-Hydroxymogrol(Cat. No.:CAS No. 1343402-73-2)

3Alpha-Hydroxymogrol

Cat. No.: B3027584
CAS No.: 1343402-73-2
M. Wt: 476.7 g/mol
InChI Key: JLYBBRAAICDTIS-HYBNOKSXSA-N
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Description

3Alpha-Hydroxymogrol, also known as this compound, is a useful research compound. Its molecular formula is C30H52O4 and its molecular weight is 476.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.38656014 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O4 B3027584 3Alpha-Hydroxymogrol CAS No. 1343402-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23-,24-,25-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBRAAICDTIS-HYBNOKSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@H](C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classification and Structural Context of 3alpha Hydroxymogrol As a Cucurbitane Type Tetracyclic Triterpenoid

3Alpha-Hydroxymogrol is classified as a cucurbitane-type tetracyclic triterpenoid (B12794562). nih.gov This classification places it within a large and diverse family of natural compounds characterized by a specific four-ring carbon skeleton. The cucurbitane skeleton is the foundational structure for the bitter-tasting cucurbitacins as well as the intensely sweet mogrosides. nih.gov What distinguishes these compounds are the various functional groups, such as hydroxyls and glycosyls, attached to this core structure.

The structure of this compound is directly related to mogrol (B2503665), the primary aglycone of mogrosides. nih.gov It possesses the characteristic cyclopenta[a]phenanthrene backbone, modified with hydroxyl and methyl groups at specific stereochemical positions, which are critical for its biological function. nih.gov

Table 1: Chemical Properties of this compound

PropertyValue
Full Chemical Name (3R,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Molecular Formula C₃₀H₅₂O₄
Molecular Weight 476.7 g/mol
Type Cucurbitane-Type Tetracyclic Triterpenoid
Source Siraitia grosvenorii (Monk Fruit)
Known Activity Potent AMPK Activator

This table is generated based on available chemical data. nih.govnih.gov

Significance of 3alpha Hydroxymogrol As a Key Aglycone in Mogroside Biosynthesis and Metabolism

The significance of 3Alpha-Hydroxymogrol is intrinsically linked to the biosynthesis and metabolism of mogrosides. In the fruit of Siraitia grosvenorii, a complex biosynthetic pathway transforms the precursor molecule squalene (B77637) into the aglycone mogrol (B2503665). nih.govmdpi.com This process involves a series of enzymatic reactions catalyzed by squalene epoxidases, cucurbitadienol (B1255190) synthase, epoxide hydrolases, and cytochrome P450s. nih.govmdpi.comresearchgate.net Mogrol then serves as the scaffold upon which glucose units are sequentially added by UDP-glucosyltransferases (UGTs) to create the various mogrosides, such as the highly sweet mogroside V. tandfonline.com

Table 2: Key Enzyme Families in Mogroside Biosynthesis

Enzyme FamilyFunction in Pathway
Squalene Epoxidase (SQE) Catalyzes the epoxidation of squalene.
Cucurbitadienol Synthase (CDS) Cyclizes the epoxide to form the cucurbitadienol skeleton.
Epoxide Hydrolase (EPH) Involved in the hydroxylation of the cucurbitadienol intermediate.
Cytochrome P450 (CYP450) Responsible for specific oxygenations to form the mogrol structure.
UDP-Glucosyltransferases (UGTs) Transfer glucose moieties to the mogrol aglycone to form mogrosides.

This table outlines the major enzyme families involved in the formation of the mogrol aglycone, the precursor to its hydroxylated derivatives. nih.govmdpi.comresearchgate.net

From a metabolic standpoint, when mogrosides are consumed, they are not readily absorbed in the upper gastrointestinal tract. Instead, they travel to the lower intestine where gut microflora hydrolyze the glycosidic bonds, stripping away the sugar molecules and releasing the aglycone, mogrol. tandfonline.commdpi.com This metabolic process is crucial because it suggests that the biological effects observed after mogroside consumption may be attributable to the aglycone itself. Recent studies have identified this compound as a derivative of mogrol and a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov This finding positions this compound as a potentially significant bioactive metabolite.

Advanced Analytical Methodologies for 3alpha Hydroxymogrol Research

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Chromatographic and mass spectrometric methods are indispensable for the analysis of complex mixtures and the precise quantification of specific molecules. In the context of 3Alpha-Hydroxymogrol research, these techniques provide the foundation for understanding its presence in biological matrices and for pharmacokinetic studies.

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical tool for the sensitive and selective quantification of small molecules in complex samples. This technique has been successfully applied to the analysis of mogrol (B2503665), the aglycone of mogrosides, and is directly applicable to the study of its derivatives like this compound nih.gov.

A typical UHPLC-MS/MS method for the analysis of mogrol involves a protein precipitation step for sample extraction from plasma, followed by chromatographic separation on a reverse-phase C18 column nih.gov. The use of a gradient elution with a mobile phase consisting of methanol and water, both containing a small percentage of formic acid, allows for the efficient separation of the analyte from other plasma components nih.gov.

Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For mogrol, a common transition monitored is m/z 459.3 → 423.3 nih.gov. The method is validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results nih.gov. The high sensitivity of this technique allows for a low limit of quantification, which is essential for pharmacokinetic studies where concentrations of the analyte may be very low nih.gov.

Table 1: Exemplary UHPLC-MS/MS Parameters for Mogrol Analysis

Parameter Value
Chromatography
Column Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 µm) nih.gov
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Flow Rate 0.50 mL/min nih.gov
Elution Gradient
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Monitored Transition (Mogrol) m/z 459.3 → 423.3 nih.gov

Cellular and Molecular Assays for Mechanistic Investigations

Understanding the biological effects of this compound at the cellular and molecular level is crucial for elucidating its mechanism of action. A suite of assays is employed to investigate its impact on cell cycle progression, apoptosis, protein expression, and direct interactions with molecular targets.

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells. It is widely used to assess the effects of compounds on cell cycle distribution and to quantify the induction of apoptosis.

For cell cycle analysis, cells are treated with the compound of interest, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) lboro.ac.uk. The DNA content of each cell is then measured by the flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) lboro.ac.ukspringernature.com. Studies on mogrol have shown that it can cause cell cycle arrest in the G0/G1 phase, as evidenced by an increase in the percentage of cells in this phase with increasing concentrations of the compound anu.edu.au.

Apoptosis, or programmed cell death, can also be quantified using flow cytometry. A common method is the Annexin V/PI dual staining assay. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. By analyzing the fluorescence of both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells researchgate.net. Research on mogrol has demonstrated its ability to induce apoptosis in a dose-dependent manner in cancer cell lines anu.edu.auresearchgate.net.

Table 2: Representative Flow Cytometry Data for Cell Cycle Analysis of a Triterpenoid (B12794562)

Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Control 41.2 ± 3.0 10.2 ± 0.2 26.9 ± 3.4
Triterpenoid (50 µg/mL) 70.8 ± 2.5 5.1 ± 0.5 15.3 ± 1.8

Data is hypothetical and based on trends observed in triterpenoid research. springernature.com

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate nih.govmdpi.com. This method is crucial for investigating the molecular pathways affected by this compound. It allows for the analysis of changes in the expression levels of key proteins involved in cell cycle regulation, apoptosis, and other signaling pathways.

The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. The binding of the antibody is then detected, often using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

In the context of mogrol research, Western blotting has been used to demonstrate changes in the expression of proteins such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator p21 anu.edu.au. Furthermore, this technique is invaluable for studying the phosphorylation status of proteins, which is a key mechanism of signal transduction. For example, Western blotting can be used to detect changes in the phosphorylation of proteins like ERK1/2, providing insights into the signaling pathways modulated by the compound anu.edu.au.

Table 3: Example of Western Blot Analysis of Protein Expression Changes Induced by Mogrol

Target Protein Treatment Group Relative Protein Expression (normalized to control)
Bcl-2 Control 1.00
Mogrol (10 µM) 0.65
Mogrol (20 µM) 0.32
p21 Control 1.00
Mogrol (10 µM) 1.85
Mogrol (20 µM) 2.50

Data is illustrative and based on reported trends. anu.edu.au

To fully understand the mechanism of action of this compound, it is essential to study its direct interactions with its molecular targets. Enzyme kinetics and various spectroscopic techniques are powerful tools for characterizing these interactions.

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions wikipedia.orgteachmephysiology.com. By measuring how the rate of an enzymatic reaction changes in the presence of an inhibitor like this compound, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined libretexts.org. This information can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Multi-spectroscopic techniques provide further insights into the binding of a ligand to a protein.

Fluorescence Spectroscopy: This technique can be used to study the binding of a ligand to a protein by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or the fluorescence of a labeled ligand nih.gov. Quenching of the protein's fluorescence upon ligand binding can be used to determine the binding constant and the number of binding sites nih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes induced by the interaction anu.edu.auspringernature.com.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) news-medical.netwhiterose.ac.ukmalvernpanalytical.com.

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein teachmephysiology.com. This method is valuable for understanding the binding mode of this compound at the atomic level and for identifying the key amino acid residues involved in the interaction.

The process involves generating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. The results of molecular docking can provide insights into the binding affinity and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular docking studies have been used to investigate the interaction of mogrol with its targets, providing a rationale for its biological activity and guiding the design of more potent derivatives news-medical.net. For this compound, molecular docking could be used to predict its binding to potential target proteins, helping to formulate hypotheses that can then be tested experimentally.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Mogrol
Mogrosides
Propidium Iodide
Annexin V
Bcl-2
p21

Biological Activities and Molecular Mechanisms of 3alpha Hydroxymogrol

Anti-Oncogenic Activities

Mogrol (B2503665) has demonstrated substantial anti-oncogenic activity, primarily investigated in leukemia and lung cancer cell lines. Its mechanisms of action involve the disruption of cellular processes essential for cancer cell proliferation and survival.

Metabolic Regulatory Effects

While Mogrol's anti-oncogenic activities have been extensively studied, its metabolic regulatory effects are also gaining attention, particularly in the context of neurodegenerative diseases and adipogenesis.

In models of Parkinson's disease, Mogrol has demonstrated neuroprotective and metabolic regulatory effects by helping to restore metabolic balance. This involves modulating key metabolic pathways, including sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism nih.govnih.govresearchgate.net. Furthermore, Mogrol has been shown to suppress the differentiation of preadipocytes into adipocytes. This effect is attributed to its ability to reduce cAMP-response element-binding protein (CREB) activation and enhance AMP-activated protein kinase (AMPK) signaling, thereby influencing lipid accumulation and metabolic processes plos.org. Although general associations with potential benefits in diabetes and obesity have been noted mdpi.comscivisionpub.com, specific mechanisms for Mogrol's metabolic regulatory actions in broader contexts are still under investigation.

Data Tables

Table 1: Key Molecular Mechanisms of Mogrol in Leukemia Cells

Target Pathway/ProteinEffect of MogrolDownstream OutcomeCitation
ERK1/2InhibitionSuppressed leukemia cell growth, induced apoptosis nih.govnih.govoup.com
STAT3InhibitionSuppressed leukemia cell growth, induced apoptosis nih.govnih.govoup.com
p21EnhancementInduced G0/G1 cell cycle arrest nih.govmdpi.comresearchgate.net
Bcl-2SuppressionInduced apoptosis nih.govmdpi.comscivisionpub.com

Table 2: Cytotoxicity and Cell Cycle Effects of Mogrol on Cancer Cell Lines

Cell LineAssayEffect on Cell CycleIC50 Value (µM)NotesCitation
K562MTT/FACSG0/G1 arrestNot specifiedInhibited growth, induced apoptosis; G0/G1 phase increased from 36.48% to 77.41% nih.govresearchgate.netnih.gov
A549CCK8Not specified27.78 ± 0.98Significant antiproliferative effect nih.govnih.gov

Compound List

Mogrol

p-ERK1/2

p-STAT3

Bcl-2

Bax

p21

ERK1/2

STAT3

Cyclin D1

CREB

AMPK

Anti-Inflammatory Mechanisms

3Alpha-Hydroxymogrol exhibits significant anti-inflammatory properties, mediated through the suppression of key inflammatory mediators and pathways.

Inflammation is characterized by the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play pivotal roles in immune responses and disease pathogenesis nih.govresearchgate.net. Research has demonstrated that mogrol can effectively inhibit the production of these critical cytokines. In LPS-induced RAW 264.7 cells, mogrol at a concentration of 10 μM significantly reduced TNF-α and IL-6 levels mdpi.com. Similarly, other studies using higher concentrations (200 μM) of mogrol have reported significant suppression of IL-6 and TNF-α production tandfonline.com. These findings highlight this compound's capacity to dampen inflammatory responses by targeting central cytokine signaling pathways.

Reactive oxygen species (ROS) and nitric oxide (NO) are signaling molecules involved in various physiological processes, but their overproduction can lead to oxidative stress and inflammation frontiersin.orgnih.govmdpi.com. Mogrol has been shown to reduce the generation of both NO and ROS. Specifically, at a concentration of 10 μM, mogrol was found to reduce nitric oxide production mdpi.com. Furthermore, studies indicate that mogrol can significantly suppress ROS generation tandfonline.com. By mitigating the levels of these reactive species, this compound contributes to an anti-inflammatory and antioxidant effect, protecting cells from oxidative damage.

The PI3K/AKT signaling pathway is a crucial intracellular signaling cascade involved in cell growth, survival, metabolism, and immune responses wikipedia.orgcellsignal.comnih.gov. Aberrant activation of this pathway is implicated in various inflammatory diseases cellsignal.com. While direct evidence for this compound's interaction with the PI3K/AKT pathway is not extensively detailed, related triterpenoids from Siraitia grosvenorii, such as 11-oxo-mogrol, have been shown to modulate this pathway tandfonline.com. Additionally, other triterpenoid (B12794562) saponins (B1172615) have been reported to activate the PI3K/AKT/eNOS signaling pathway, suggesting a broader role for triterpenoids in regulating this critical signaling network nih.gov. This implies a potential, albeit indirect, mechanism through which this compound might exert its anti-inflammatory effects by influencing PI3K/AKT signaling.

Neurobiological Modulations

Research indicates that mogrol exhibits significant neurobiological modulatory effects, particularly in the context of neuroinflammation and cognitive function.

Amelioration of Lipopolysaccharide (LPS)-Induced Memory Impairment

Studies have demonstrated that mogrol can effectively counteract memory deficits induced by lipopolysaccharide (LPS) in animal models. LPS, a component of gram-negative bacterial cell walls, is known to trigger neuroinflammatory responses that lead to cognitive impairments, including memory loss scielo.brmdpi.com. In a study involving mice, oral administration of mogrol was shown to significantly improve memory performance that had been impaired by LPS challenge nih.gov. This amelioration of memory impairment suggests a protective role for mogrol against LPS-induced cognitive dysfunction.

Table 1: Mogrol's Impact on LPS-Induced Memory Impairment and Neuroinflammation Markers

ParameterControl GroupLPS-Treated GroupMogrol-Treated Group (Post-LPS)
Memory PerformanceNormalImpairedImproved
Iba1+ Cells (Hippocampus)LowHighReduced
TNF-α (Hippocampus)LowHighReduced
IL-1β (Hippocampus)LowHighReduced
IL-6 (Hippocampus)LowHighReduced
NF-κB p65 (Nuclear)LowHighReduced

Note: This table is based on qualitative descriptions from research findings, as specific quantitative data for mogrol was not detailed in the provided search snippets.

Attenuation of Neuroinflammation and Neuronal Apoptosis

Beyond cognitive function, mogrol has shown promise in attenuating key aspects of neuroinflammation and potentially mitigating neuronal apoptosis. LPS administration is known to activate microglia, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govimrpress.com. Mogrol treatment in LPS-challenged mice led to a significant reduction in the number of Iba1-positive cells (a marker for activated microglia) in both the hippocampus and frontal cortex nih.gov. Furthermore, mogrol treatment significantly decreased the levels of TNF-α, IL-1β, and IL-6 in these brain regions nih.gov. The reduction in these inflammatory mediators and microglial activation suggests that mogrol possesses anti-neuroinflammatory properties. Neuroinflammation is closely linked to neuronal apoptosis, a process implicated in various neurodegenerative conditions nih.govoaepublish.com. By dampening the inflammatory cascade, mogrol may indirectly contribute to preserving neuronal integrity.

Table 2: Mogrol's Effects on Neuroinflammation Markers in LPS-Challenged Mice

Inflammatory MarkerBrain RegionLPS EffectMogrol Treatment Effect
Iba1+ CellsHippocampusIncreasedReduced
Iba1+ CellsFrontal CortexIncreasedReduced
TNF-αHippocampusIncreasedReduced
TNF-αFrontal CortexIncreasedReduced
IL-1βHippocampusIncreasedReduced
IL-1βFrontal CortexIncreasedReduced
IL-6HippocampusIncreasedReduced
IL-6Frontal CortexIncreasedReduced
NF-κB p65 (Nuclear)HippocampusIncreasedReduced
NF-κB p65 (Nuclear)Frontal CortexIncreasedReduced

Organ Protective Effects

The scope of mogrol's biological activities may extend to organ protection, though specific research findings for the compound in the following areas were not identified in the provided search results.

Activities in Anti-Osteoporosis and Anti-Colitis Contexts

Similarly, the provided search results did not yield specific evidence of mogrol or this compound exhibiting activities in anti-osteoporosis or anti-colitis contexts. While the link between inflammatory bowel disease (IBD), including ulcerative colitis, and osteoporosis is established, and factors contributing to bone loss in these conditions are described nih.goveverydayhealth.comcreakyjoints.orgcrohnsandcolitis.org.uknih.gov, no studies were found that investigated mogrol's effects in these specific areas.

Structure Activity Relationship Sar of 3alpha Hydroxymogrol and Its Derivatives

Comparative Analysis of Biological Potency Between 3Alpha-Hydroxymogrol and Glycosylated Mogrosides

Mogrol (B2503665), as the aglycone, differs significantly in its properties from its glycosylated counterparts, such as mogroside V. A primary distinction lies in their taste profile: mogrol is described as bitter, whereas mogroside V, with its multiple glucose units, is intensely sweet mdpi.commdpi.com. This difference is attributed to the number and arrangement of sugar residues, with more glucose units and specific glycosidic linkages (β-glycosidic bonds) enhancing sweetness mdpi.com.

In terms of pharmacological activity, some studies suggest that mogrol is the primary active component for certain effects. For instance, the activation of AMPK and the reduction of triglyceride accumulation have been attributed to mogrol rather than mogroside V mdpi.comresearchgate.net. Mogrol has demonstrated anti-inflammatory activity by significantly reducing pro-inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells at a concentration of 10 μM mdpi.com. While direct quantitative comparisons of potency across all activities are still emerging, this suggests that the aglycone form possesses inherent biological efficacy that can be modulated by glycosylation or further structural modifications.

Identification of Key Pharmacophoric Features for Specific Biological Activities

Dissecting the structure of mogrol reveals several key features that are critical for its biological activities. Modifications at the hydroxyl groups at positions C3-OH and C11-OH have been explored to enhance antiproliferative activity, with ester derivatives showing improved cytotoxicity researchgate.netresearchgate.net. For example, derivatives modified at these positions have demonstrated enhanced potency against various cancer cell lines researchgate.netresearchgate.net.

Furthermore, modifications at the 24-position have proven effective in improving mogrol's potency as an AMPK activator. Amine derivatives synthesized at this position have shown significantly enhanced activity, with specific compounds exhibiting up to 20-fold greater potency than the parent mogrol researchgate.netnih.gov. The introduction of an indole-fused moiety into the mogrol structure has also yielded derivatives with superior anti-inflammatory effects compared to mogrol itself, notably in inhibiting NO production and cytokine secretion researchgate.net. Similarly, the incorporation of an α,β-unsaturated ketone scaffold has led to derivatives with broad-spectrum growth inhibition against lung cancer cells, with some analogs showing substantially higher activity than mogrol researchgate.net. Mogrol's anticancer effects in non-small cell lung cancer (NSCLC) are also linked to its ability to downregulate USP22 expression via the ERK/CREB pathway, which in turn reduces COX2 expression physiology.org. Its anti-fibrosis and anti-inflammatory effects are often mediated through the activation of AMPK mdpi.comresearchgate.net.

Computational Approaches to Structure-Activity Relationship Modeling (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational methods play a pivotal role in elucidating SAR and guiding the design of novel compounds. Molecular docking studies have been extensively employed to understand the binding interactions of mogrol with various biological targets. Mogrol has been docked with AMPK, revealing a favorable binding interaction that supports its role as an AMPK activator mdpi.comresearchgate.net. Similarly, docking studies have indicated mogrol's interaction with ERK1/2, a pathway implicated in NSCLC progression physiology.org, and with ATP1A3, a target relevant to myocardial infarction, showing a strong binding energy of -8.7 kcal/mol nih.gov. Computational modeling has also been used to assess the binding of 11-oxo-mogrol with key targets like AKT1 and PIK3CA tandfonline.com. Furthermore, molecular docking has been applied to investigate the interactions of cucurbitane-type triterpenoids with enzymes involved in diabetes, such as alpha-amylase and alpha-glucosidase mdpi.comtandfonline.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool used to establish mathematical correlations between molecular structure and biological activity or properties. QSAR studies have been conducted to predict the sweetness of various molecules, including mogrosides, by analyzing their structural features nih.govresearchgate.net. These models help discriminate between sweet, tasteless, and bitter compounds by identifying key molecular descriptors that influence taste perception researchgate.net.

Rational Design and Evaluation of this compound Analogs for Enhanced or Selective Biological Potency

Based on insights gained from SAR studies and computational modeling, researchers have rationally designed and synthesized various mogrol analogs to enhance or confer selective biological potency. Modifications at the C3-OH and C11-OH positions, such as esterification, have led to derivatives with significantly improved antiproliferative activities, some even surpassing that of established drugs researchgate.netresearchgate.net.

A notable advancement has been the synthesis of amine derivatives at the 24-position of mogrol, which resulted in compounds with substantially enhanced AMPK activation potency, being up to 20 times more potent than mogrol itself researchgate.netnih.gov. Derivatives incorporating indole-fused structures have shown improved anti-inflammatory effects, demonstrating superior inhibition of inflammatory mediators compared to mogrol researchgate.net. Additionally, analogs featuring an α,β-unsaturated ketone moiety have exhibited broad-spectrum growth inhibition against lung cancer cell lines, with specific compounds showing marked increases in potency researchgate.net. The strategy of using molecular docking to guide the rational design and synthesis of mogrol derivatives targeting specific pathways, such as AMPK activation, is a promising avenue for developing more effective therapeutic agents mdpi.com. Synthesis of derivatives bearing quinoline (B57606) and triazole moieties has also been reported for their anti-proliferative activity medscape.com.

Compound List

this compound (Mogrol)

Mogroside V

Mogroside IIE

Mogroside IV

Mogroside VI

Mogroside IA1

11-oxo-mogrol

Compound 8f (mogrol derivative)

Compound A9 (mogrol derivative)

Compound B8 (mogrol derivative)

Compounds 3 and 4 (mogrol derivatives)

Cucurbitacin B

Cucurbitacin A

Cucurbitacin IIa (Hemslecin A)

Hemslelis A-E

(23E)-Cucurbita-5,23,25-triene-3,7-dione (CUB)

Karavilosides IV, VIII, IX, X

Momordicosides M, N, O

Cucurbalsaminones A-C

Data Tables

Table 1: Comparative Biological Potency of Mogrol and its Derivatives

Compound Name / DerivativeActivity / TargetPotency MetricValue (vs. Mogrol)Reference(s)
MogrolAMPK ActivationEC503.0 μM nih.gov
Mogrol Derivative (Comp. 3)AMPK ActivationEC500.15 μM (20x potent) nih.gov
Mogrol Derivative (Comp. 4)AMPK ActivationEC500.14 μM (20x potent) nih.gov
MogrolAnti-A549 cellsIC50(Not specified) researchgate.net
Mogrol Derivative (Comp. 8f)Anti-A549 cellsIC504.47 μM researchgate.net
MogrolAnti-H1299/H1975ActivityBaseline researchgate.net
Mogrol Derivative (Comp. A9)Anti-H1299/H1975Activity12-fold higher researchgate.net
MogrolNO ProductionIC50(Not specified) mdpi.comresearchgate.net
MogrolNO ProductionConc.10 μM (reduced NO) mdpi.com
Mogrol Derivative (Comp. B8)NO ProductionIC505.05 μM researchgate.net
MogrolSweetnessTasteBitter mdpi.commdpi.com
Mogroside VSweetnessTasteVery Sweet mdpi.commdpi.com

Table 2: Key Pharmacophoric Features and Associated Activities in Mogrol Analogs

Structural Feature / ModificationLocation of ModificationAssociated Biological ActivityObserved EffectReference(s)
EsterificationC3-OH and C11-OHAntiproliferative ActivityEnhanced Cytotoxicity researchgate.netresearchgate.net
Amine Substitution24-positionAMPK ActivationImproved Potency researchgate.netnih.gov
Indole FusionA RingAnti-inflammatory ActivityEnhanced Inhibition of NO and Cytokines researchgate.net
α,β-Unsaturated Ketone MoietyA RingAnti-proliferative ActivityBroad-spectrum Growth Inhibition researchgate.net
Downregulation of USP22(Mechanism)Enhanced NSCLC RadiosensitivityIncreased Apoptosis, Reduced Viability physiology.org

Table 3: Computational Approaches in Mogrol Structure-Activity Relationship Studies

Computational MethodTarget / ApplicationKey Findings / InsightsReference(s)
Molecular DockingAMPKMogrol binds favorably, suggesting activation mdpi.comresearchgate.net
Molecular DockingERK1/2Stability between mogrol and ERK1/2 observed physiology.org
Molecular DockingATP1A3Mogrol binds with high affinity (-8.7 kcal/mol) nih.gov
Molecular DockingDiabetes Enzymes (α-amylase, α-glucosidase)Interaction studies for cucurbitane triterpenoids mdpi.comtandfonline.comresearchgate.net
Molecular DockingPI3K pathway targets (AKT1, PIK3CA)Binding affinity of 11-oxo-mogrol assessed tandfonline.com
QSARSweetness PredictionModels developed to predict sweet/bitter taste nih.govresearchgate.net
QSARTaste DiscriminationIdentification of key descriptors for taste researchgate.net

Natural Occurrence and Production of 3alpha Hydroxymogrol

Distribution and Content in Siraitia grosvenorii and Other Cucurbitaceae Species

Siraitia grosvenorii is the principal source of 3Alpha-Hydroxymogrol. This herbaceous perennial vine, native to southern China, belongs to the Cucurbitaceae family wikipedia.orgnih.gov. Within S. grosvenorii, this compound has been identified in the fruit nih.govmdpi.com. While S. grosvenorii is a prominent member of the Cucurbitaceae family, which includes well-known species like cucumbers, melons, and squashes britannica.comwikipedia.org, the available scientific literature does not extensively detail the presence or content of this compound in other species within this family.

Enzymatic Conversion of Mogrosides to this compound In Vivo and In Vitro

The metabolic fate of mogrosides involves their breakdown into simpler compounds, primarily mogrol (B2503665), through enzymatic hydrolysis. Studies indicate that upon ingestion, mogrosides undergo deglycosylation by digestive enzymes and/or intestinal flora, yielding mogrol, its mono-, and diglucosides nih.gov. In vitro assays using human intestinal fecal homogenates have demonstrated that various mogrosides are metabolized to mogrol within 24 hours nih.gov. Mogrol, in turn, can be considered a precursor for the formation of mogrosides through glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs) mdpi.commdpi.com.

The specific enzymatic conversion pathway leading to this compound from mogrosides or mogrol is not extensively detailed in the available literature. However, research identifies both mogrol and 3-hydroxymogrol (implying a hydroxyl group at the 3-alpha position) as compounds present in S. grosvenorii that exhibit biological activities, such as activating AMP-activated protein kinase (AMPK) mdpi.com. This suggests that this compound may be a product of specific hydroxylation or modification steps within the broader mogroside biosynthetic pathway, potentially involving enzymes that add or modify hydroxyl groups on the mogrol backbone. The biosynthesis of mogrosides generally involves enzymes such as squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450 mono-oxygenases, and UDP-glucosyltransferases wikipedia.orgmdpi.comnih.govresearchgate.net.

Strategies for Sustainable Production and Supply, Including Biotechnological Approaches

The increasing global demand for natural sweeteners and bioactive compounds derived from Siraitia grosvenorii has spurred interest in sustainable production methods. Traditional cultivation and extraction, while established, can face limitations in yield and scalability. Biotechnological approaches offer promising avenues for enhancing the sustainable supply of mogrosides and related compounds, potentially including this compound.

Research has focused on identifying and characterizing the genes responsible for mogroside biosynthesis in S. grosvenorii nih.govresearchgate.net. By understanding the enzymes involved, such as squalene epoxidases, cytochrome P450s, and UDP-glucosyltransferases, scientists are exploring the engineering of heterologous hosts like microorganisms, plant cells, or even other plant species (e.g., Arabidopsis thaliana, Nicotiana benthamiana, cucumber, and tomato) to produce these compounds google.comnih.govresearchgate.net. This metabolic engineering approach aims to create more efficient and controlled production systems, thereby ensuring a sustainable supply chain. While these biotechnological efforts have primarily targeted the production of total mogrosides or specific abundant mogrosides like Mogroside V, the underlying principles and identified enzymes could potentially be adapted for the targeted biosynthesis of specific mogrol derivatives like this compound, should their specific biosynthetic genes be elucidated and harnessed.

Compound List:

this compound

Mogrol

Mogrosides

Mogroside V

Mogroside IV

Siamenoside I

11-Oxomogroside V

Mogroside III

Mogroside II A1

Mogroside II A2

Mogroside IIIA1

Mogroside IIIA2

Mogroside VI

Isomogroside V

Mogroside IIIe

Mogroside IVA

Mogroside IVE

7-Oxomogroside II E

11-Oxomogroside A1

11-Deoxymogroside III

11-Oxomogroside IV A

7-Oxomogroside V

11-Oxo-mogroside V

Squalene

2,3-oxidosqualene (B107256) (SQO)

2,3;22,23-diepoxysqualene (SDO)

Cucurbitadienol (B1255190)

Cucurbitacin

Future Research Directions and Therapeutic Potential of 3alpha Hydroxymogrol

Elucidation of Unexplored Branches in the Biosynthetic Pathway

The established biosynthetic pathway of mogrol (B2503665) in Siraitia grosvenorii is a complex, multi-step process involving five key enzyme families: squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s (CYPs), and UDP-glucosyltransferases. researchgate.net The pathway initiates from the cyclization of 2,3;22,23-diepoxysqualene into cucurbitadienol (B1255190), which then undergoes a series of regio- and stereo-specific hydroxylations to form mogrol. The hydroxylation at the C3 position is a critical step, typically occurring early in the pathway.

However, the existence of mogrol stereoisomers like 3Alpha-Hydroxymogrol suggests the presence of unexplored branches or enzymatic promiscuity within this pathway. Future research should focus on:

Identifying Alternative Cytochrome P450 Enzymes: The CYPome of S. grosvenorii is extensive. While specific CYPs have been identified for C11 hydroxylation, the enzymes responsible for variations in C3 stereochemistry are unknown. nih.gov Genome mining and functional characterization of candidate CYPs could reveal enzymes capable of catalyzing the formation of the 3-alpha-hydroxy configuration. These enzymes might be expressed under specific developmental stages or environmental conditions, representing a less dominant but significant metabolic branch.

Investigating Enzyme Promiscuity: The known enzymes in the mogrol pathway, such as cucurbitadienol synthase or specific CYPs, may exhibit substrate or product flexibility, leading to the formation of minor amounts of this compound alongside the primary mogrol product. In-depth in vitro enzymatic assays with purified recombinant enzymes and various precursors could uncover these side reactions.

Metabolomic Profiling: Advanced metabolomic studies of S. grosvenorii at different growth stages could identify and quantify this compound and its potential unique glycosides, providing clues to its biosynthetic origins and accumulation patterns. mdpi.comnih.gov

Elucidating these alternative pathways is crucial not only for understanding the complete metabolic network of mogrosides but also for enabling biotechnological production of this compound in microbial or plant chassis. frontiersin.orgnih.gov

Development of Novel and Efficient Synthetic Routes and Derivatization Strategies

While the biosynthesis of mogrol is being explored in heterologous systems, chemical synthesis offers a direct route to producing this compound and its derivatives for pharmacological testing. The development of efficient and stereoselective synthetic strategies is paramount.

Stereoselective Synthesis: A key challenge is the precise control of the stereochemistry at the C3 position. Future synthetic efforts should focus on developing diastereoselective reduction of a C3-keto precursor or employing chiral auxiliaries and catalysts to direct the formation of the 3-alpha-hydroxyl group.

Derivatization Strategies: Once a synthetic route to this compound is established, derivatization can be used to explore structure-activity relationships (SAR). Modifications at other positions of the mogrol scaffold, such as the C11-hydroxyl group or the C24/C25 diol, have been shown to significantly impact the biological activity of mogrol. nih.gov Similar strategies can be applied to the this compound backbone to create a library of novel compounds for screening.

Derivatization Strategy Potential Modification Site on this compound Rationale/Potential Impact
EsterificationC11-OH, C24-OH, C25-OHEnhance lipophilicity, improve cell permeability, potentially increase antiproliferative activity. nih.gov
EtherificationC11-OH, C24-OH, C25-OHModulate solubility and metabolic stability.
Click ChemistryC11-OH (after conversion to an azide or alkyne)Introduce diverse functionalities, such as triazole rings, which have shown to enhance anticancer effects in mogrol derivatives. nih.gov
GlycosylationC3-OH, C24-OHImprove water solubility and potentially modulate bioavailability and targeting.
Ring A ModificationIntroduction of α,β-unsaturated ketones or fused heterocyclesExplore novel pharmacophores and enhance specific biological activities like anti-inflammatory or anticancer effects. researchgate.net

These synthetic and derivatization efforts will provide the necessary chemical tools to systematically investigate the therapeutic potential of the this compound scaffold.

Comprehensive Mechanistic Investigations of Emerging Biological Activities

Mogrol is known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. nih.govfrontiersin.org A central hypothesis is that the stereochemistry of the C3 hydroxyl group in this compound could lead to differential modulation of the molecular targets responsible for these effects. Therefore, comprehensive mechanistic studies are essential.

Future research should systematically evaluate this compound in various disease models and investigate its effect on key signaling pathways.

Anticancer Mechanisms: Mogrol has been shown to inhibit cancer cell growth by targeting pathways like ERK/STAT3 and inducing apoptosis and cell cycle arrest. e-century.ustandfonline.com It is crucial to investigate if this compound exhibits similar or enhanced activity against various cancer cell lines (e.g., leukemia, lung cancer) and to determine its impact on the phosphorylation status of key proteins like STAT3 and ERK. nih.gove-century.us

Metabolic Regulation: A primary mechanism for mogrol's antidiabetic and anti-obesity effects is the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net Studies should be designed to assess whether this compound can also phosphorylate and activate AMPK, potentially influencing glucose uptake and lipid metabolism in hepatocytes and adipocytes.

Anti-inflammatory and Neuroprotective Effects: Mogrol can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Its potential to cross the blood-brain barrier and modulate neuroinflammation makes it a candidate for neurodegenerative disease research. frontiersin.orgnih.gov The anti-inflammatory and neuroprotective potential of this compound should be explored in relevant cell models (e.g., LPS-stimulated macrophages, MPP+-treated neuronal cells) and animal models of diseases like ulcerative colitis or Parkinson's disease. nih.govnih.gov

Reported Biological Activity of Mogrol Key Molecular Targets/Pathways Proposed Investigation for this compound
AnticancerSTAT3, ERK1/2, Bcl-2, p21, p53 nih.gove-century.ushealthline.comEvaluate antiproliferative effects; assess impact on STAT3/ERK phosphorylation and downstream apoptosis/cell cycle regulators.
Anti-obesity/AntidiabeticAMPK phosphorylation nih.govMeasure AMPK activation in relevant cell types (e.g., hepatocytes, adipocytes); assess effects on triglyceride accumulation. researchgate.net
Anti-inflammatoryTNF-α, IL-6, NF-κB nih.govQuantify inhibition of pro-inflammatory cytokine production in immune cells.
NeuroprotectionMitigation of neurotoxicity, restoration of dopaminergic neurons frontiersin.orgnih.govAssess protective effects in cellular and animal models of neurodegeneration; analyze impact on neuronal survival pathways.
Anti-ulcerative colitisRegulation of inflammatory infiltration and cytokine balance (IL-17, IL-10) nih.govEvaluate efficacy in DSS-induced colitis models in mice.

Advancement of Integrated Analytical Platforms for Metabolomic and Proteomic Studies

To fully understand the biosynthesis, mechanism of action, and metabolic fate of this compound, the development of advanced analytical platforms is necessary. Integrating metabolomics and proteomics will provide a systems-level view of its biological impact.

Targeted Metabolomics: Highly sensitive and specific analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are needed for the precise quantification of this compound and its metabolites in complex biological matrices (e.g., plant tissues, plasma, cells). mdpi.commdpi.com This will be crucial for pharmacokinetic studies and for tracing its biosynthetic pathway.

Untargeted Metabolomics: Untargeted approaches can reveal global metabolic changes induced by this compound treatment in cells or organisms. mdpi.comnih.gov This can help identify novel pathways affected by the compound, providing insights into its mechanism of action and potential off-target effects.

Thermal Proteome Profiling & Quantitative Proteomics: To identify the direct protein targets of this compound, techniques like thermal proteome profiling can be employed. mdpi.com Additionally, quantitative proteomics can be used to analyze changes in the entire proteome of cells upon treatment, revealing which proteins and pathways are up- or down-regulated, thereby elucidating its downstream effects. nih.gov This combined transcriptomic and proteomic approach can uncover complex molecular mechanisms. nih.gov

These integrated "omics" platforms will be instrumental in moving from phenotypic observations to a deep mechanistic understanding of this compound's therapeutic potential.

Rational Design and Optimization of this compound-Based Therapeutic Agents

The unique three-dimensional structure of this compound makes it an attractive scaffold for rational drug design. The goal is to optimize its potency, selectivity, and pharmacokinetic properties to develop novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies: As derivatives of this compound are synthesized (as described in section 8.2), they must be systematically tested to build comprehensive SAR models. nih.govmdpi.com These studies will reveal which structural modifications enhance desired activities and reduce potential toxicity. For instance, SAR studies on mogrol have shown that modifications at the C11 and C3 positions can significantly alter antiproliferative activity. researchgate.net

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how this compound and its derivatives bind to specific protein targets, such as the kinase domain of ERK or the DNA-binding domain of STAT3. rug.nl This structure-based design approach can guide the synthesis of more potent and selective inhibitors.

Pharmacokinetic Optimization: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is critical. Medicinal chemistry efforts should focus on modifying the this compound scaffold to improve oral bioavailability, metabolic stability, and target tissue distribution, transforming a promising natural product into a viable drug candidate.

By combining these modern drug discovery strategies, the therapeutic potential of the this compound scaffold can be systematically explored and optimized, potentially leading to the development of a new class of therapeutic agents for a range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.